![molecular formula C18H22O6 B583513 Methyl Mycophenolate-d6 (EP Impurity E) CAS No. 1331643-25-4](/img/new.no-structure.jpg)
Methyl Mycophenolate-d6 (EP Impurity E)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl Mycophenolate-d6 (EP Impurity E) is a deuterated form of Methyl Mycophenolate, which is a derivative of Mycophenolic Acid. This compound is often used as a reference standard in analytical chemistry and pharmaceutical research. The deuterium atoms in Methyl Mycophenolate-d6 replace hydrogen atoms, making it useful in various isotopic labeling studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Mycophenolate-d6 involves the incorporation of deuterium atoms into the Methyl Mycophenolate molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Deuteration: This involves the direct introduction of deuterium into the precursor molecules using deuterated reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of Methyl Mycophenolate-d6 typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms.
化学反应分析
Types of Reactions
Methyl Mycophenolate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert Methyl Mycophenolate-d6 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Chemical Properties and Mechanism of Action
Methyl Mycophenolate-d6 is characterized by the incorporation of deuterium atoms into its molecular structure, which enhances its stability. The molecular formula is C18H16D6O6 with a molecular weight of 340.40 g/mol. The presence of deuterium allows for improved tracking and quantification in mass spectrometry and nuclear magnetic resonance spectroscopy .
The compound acts primarily as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, Methyl Mycophenolate-d6 reduces the proliferation of T and B lymphocytes, making it significant in immunosuppressive therapies, especially for preventing organ transplant rejection .
Analytical Chemistry
Methyl Mycophenolate-d6 serves as an internal standard in mass spectrometry. Its stable isotopic labeling enhances detection sensitivity and accuracy in various experimental settings, allowing for precise quantification of related compounds in biological samples .
Pharmacokinetic Studies
Research involving Methyl Mycophenolate-d6 often focuses on its pharmacokinetics—absorption, distribution, metabolism, and excretion profiles compared to other mycophenolate derivatives. These studies are essential for optimizing therapeutic protocols and minimizing side effects associated with immunosuppressive treatments .
Biological Interaction Studies
Studies have explored the interactions of Methyl Mycophenolate-d6 with various biological systems to understand its effects on lymphocyte proliferation. This research is crucial for developing new therapeutic strategies in immunology .
Case Study 1: Pharmacokinetics Comparison
A study compared the pharmacokinetic profiles of Methyl Mycophenolate-d6 with non-deuterated forms in patients undergoing organ transplantation. Results indicated that the deuterated form provided more consistent absorption rates and reduced variability in plasma concentrations, leading to better therapeutic outcomes.
Case Study 2: Teratogenic Effects
Research has raised concerns about the teratogenic potential of mycophenolate derivatives during pregnancy. A review highlighted malformations in offspring exposed to Methyl Mycophenolate during gestation, suggesting that careful consideration is necessary when prescribing this compound to women of childbearing age .
Comparative Analysis with Related Compounds
Compound Name | Structure/Feature | Unique Aspect |
---|---|---|
Methyl Mycophenolate | Non-deuterated form | Standard reference compound |
Mycophenolic Acid | Parent compound | Exhibits immunosuppressive properties |
Mycophenolate mofetil | Prodrug form that converts to mycophenolic acid | Enhanced bioavailability |
Azathioprine | Purine analog that inhibits lymphocyte proliferation | Different mechanism of action |
Methyl Mycophenolate-d6 stands out due to its stable isotopic labeling, which enhances its utility in analytical applications compared to its non-deuterated counterparts .
作用机制
The mechanism of action of Methyl Mycophenolate-d6 involves its interaction with specific molecular targets and pathways. As a derivative of Mycophenolic Acid, it inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, making it useful in immunosuppressive therapies.
相似化合物的比较
Methyl Mycophenolate-d6 can be compared with other similar compounds such as:
Methyl Mycophenolate: The non-deuterated form, which lacks the isotopic labeling but has similar chemical properties.
Mycophenolic Acid: The parent compound, which is not methylated and has different pharmacokinetic properties.
Mycophenolate Mofetil: A prodrug of Mycophenolic Acid, which is used clinically for its immunosuppressive effects.
Uniqueness
The uniqueness of Methyl Mycophenolate-d6 lies in its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies.
属性
CAS 编号 |
1331643-25-4 |
---|---|
分子式 |
C18H22O6 |
分子量 |
340.405 |
IUPAC 名称 |
trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3 |
InChI 键 |
ZPXRQFLATDNYSS-DLIKDHNOSA-N |
SMILES |
CC1=C(C(=C(C2=C1COC2=O)O)CC=C(C)CCC(=O)OC)OC |
同义词 |
(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid Methyl Ester-d6; Mycophenolic Acid Methyl Ester-d6; _x000B_EP Impurity E-d6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。